Methoxy vs. Hydroxy Substitution: A Critical Switch in Kinase Selectivity for 6-Azaindoles
In the 6-azaindole series, the presence of a 7-methoxy group is critical for directing kinase inhibition toward DYRK1A. The corresponding 7-hydroxy analog, while structurally similar, loses this selectivity and instead inhibits c-Raf [1].
| Evidence Dimension | Kinase Inhibition Selectivity |
|---|---|
| Target Compound Data | Directs inhibition towards DYRK1A (exact IC50 for 3-Acetyl-7-Methoxy-6-azaindole is unknown, but the methoxy group is the key driver of this selectivity) |
| Comparator Or Baseline | 7-hydroxy-6-azaindole analog |
| Quantified Difference | Switch in kinase target profile from DYRK1A to c-Raf upon substitution of methoxy with hydroxyl |
| Conditions | SAR analysis from a panel of 5 kinases and 7 cancer cell lines [1] |
Why This Matters
This highlights that the methoxy group is not a passive substituent but an active determinant of biological activity, making it a critical structural feature for researchers aiming to modulate DYRK1A.
- [1] Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. *Molecules*, 19(12), 19935-19979. View Source
